molecular formula C12H16ClN3O2 B1405796 Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate CAS No. 1347757-99-6

Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate

Cat. No. B1405796
Key on ui cas rn: 1347757-99-6
M. Wt: 269.73 g/mol
InChI Key: DIUXQSBPDYQNLE-UHFFFAOYSA-N
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Patent
US08716281B2

Procedure details

To a solution of 2,4-dichloropyrimidine (Alfa Aesar, 10 g, 65.8 mmol) and TEA (Sigma-Aldrich, 9.15 mL, 65.8 mmol) in EtOH (68.5 mL) at 0° C. was added ethyl piperidine-3-carboxylate (Sigma-Aldrich, 10.64 mL, 65.8 mmol) in EtOH (13.70 mL). The reaction was then allowed to warm to room temperature while stirring. After 1 hour, the reaction was concentrated and the residue was purified by chromatography through a 340 g silica gel column, eluting with 10% to 80% EtOAc/hexanes, to provide ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate as a colorless oil in 80% yield. 1H NMR (300 MHz, CDCl3) δ ppm 0.94 (t, J=6.94 Hz, 3H) 1.26 (d, J=9.35 Hz, 1H) 1.38-1.62 (m, 2H) 1.66-1.85 (m, 1H) 2.26 (m, 1H) 2.90-3.20 (m, 2H) 3.64 (m, 1H) 3.69-4.09 (m, 3H) 6.23 (d, J=5.85 Hz, 1H) 7.68 (d, J=5.99 Hz, 1H); ESI-MS M+H 270.0.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
9.15 mL
Type
reactant
Reaction Step One
Quantity
10.64 mL
Type
reactant
Reaction Step One
Name
Quantity
68.5 mL
Type
solvent
Reaction Step One
Name
Quantity
13.7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[NH:9]1[CH2:14][CH2:13][CH2:12][CH:11]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:10]1>CCO>[Cl:1][C:2]1[N:7]=[C:6]([N:9]2[CH2:14][CH2:13][CH2:12][CH:11]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:10]2)[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
TEA
Quantity
9.15 mL
Type
reactant
Smiles
Name
Quantity
10.64 mL
Type
reactant
Smiles
N1CC(CCC1)C(=O)OCC
Name
Quantity
68.5 mL
Type
solvent
Smiles
CCO
Name
Quantity
13.7 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography through a 340 g silica gel column
WASH
Type
WASH
Details
eluting with 10% to 80% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=CC(=N1)N1CC(CCC1)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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